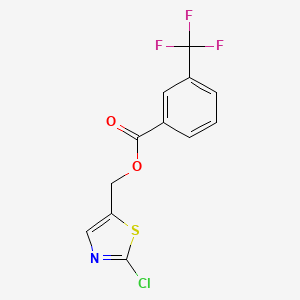

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate is a chemical compound that features a thiazole ring substituted with a chlorine atom and a trifluoromethyl group attached to a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the benzoate ester. One common method involves the condensation of a suitable thioamide with a halogenated carbonyl compound under basic conditions to form the thiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator . The final esterification step involves the reaction of the thiazole derivative with 3-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products

Substitution: Amino or thiol-substituted thiazole derivatives.

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Alcohol derivatives of the ester group.

Applications De Recherche Scientifique

Antimicrobial Activity

The thiazole moiety in (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate contributes to its antimicrobial properties. Studies have shown that derivatives of thiazole exhibit significant activity against various bacterial strains. For instance, research indicates that compounds containing thiazole rings can inhibit the biosynthesis of bacterial lipids, leading to effective antimicrobial action against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of thiazole derivatives have also been investigated extensively. The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds against cancer cell lines.

Case Study: Anticancer Activity

In vitro studies assessed the anticancer activity of thiazole derivatives against human breast cancer cell lines (MCF7). The results indicated that this compound showed significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin .

Agricultural Applications

Thiazole compounds are also recognized for their role as agrochemicals. They are employed as fungicides and herbicides due to their ability to disrupt metabolic pathways in target organisms.

Case Study: Fungicidal Activity

Research has demonstrated that thiazole-based compounds possess fungicidal properties against various fungal pathogens affecting crops. Field trials indicated that formulations containing this compound effectively reduced fungal infections in crops like wheat and corn .

Materials Science

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance.

Case Study: Polymer Composites

Studies have shown that incorporating this compound into polymer composites improves their mechanical strength and thermal stability. Such enhancements make these materials suitable for applications in automotive and aerospace industries .

Mécanisme D'action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,4-Thiadiazoles: These compounds also contain a sulfur and nitrogen heterocycle and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Triazolothiadiazines: These compounds combine the structural features of triazoles and thiadiazines and are known for their broad pharmacological activities.

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate is unique due to the presence of both a chlorine-substituted thiazole ring and a trifluoromethyl benzoate ester. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.

Activité Biologique

The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews its synthesis, biological activities, and related research findings.

- Molecular Formula : C₁₂H₈ClF₃N₂O₂S

- Molecular Weight : 336.72 g/mol

- CAS Number : 350339

Synthesis

The synthesis of this compound typically involves:

- Formation of the thiazole ring through the condensation of a thioamide with a halogenated carbonyl compound.

- Introduction of the trifluoromethyl group , often via radical trifluoromethylation using reagents such as trifluoromethyl iodide.

This method allows for the efficient production of the compound with high yields suitable for industrial applications .

Antifungal and Herbicidal Properties

Research indicates that compounds with similar structures exhibit significant antifungal activity. For instance, a study on related thiazole derivatives showed effective inhibition against various fungal strains, suggesting that this compound may also possess similar properties .

| Compound | Activity Against Botrytis cinerea | EC50 (μg/mL) |

|---|---|---|

| 10f | High | 14.44 |

| Pyraclostrobin | Moderate | 81.4 |

This indicates that modifications in the chemical structure can enhance biological efficacy against specific pathogens.

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos to evaluate the safety profile of this compound. The lethal concentration (LC50) was determined to be approximately 20.58 mg/L , classifying it as a low-to-moderate toxicity compound .

Case Studies and Research Findings

- Zebrafish Embryo Toxicity : A detailed study demonstrated that exposure to concentrations above 2 mg/L resulted in increased mortality rates among zebrafish embryos, highlighting the need for careful evaluation in ecological contexts .

- Herbicidal Activity : The compound has been part of research aimed at developing novel herbicides that interact with plant metabolism in multiple ways, showcasing its potential application in agricultural settings .

- Comparative Studies : Other studies have compared the biological activities of thiazole derivatives against known standards like pyraclostrobin, revealing that some derivatives exhibit superior antifungal activity, thereby supporting further exploration of this compound's potential .

Propriétés

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO2S/c13-11-17-5-9(20-11)6-19-10(18)7-2-1-3-8(4-7)12(14,15)16/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEGSXXYCYNEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.